4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. It is classified under the pyrrolo-pyrimidine family, which are known for their applications in pharmaceuticals, particularly as kinase inhibitors and in the development of anticancer agents. The compound has a molecular formula of and a molecular weight of 238.04 g/mol, with the CAS number 19393-83-0 .
The synthesis of 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can be achieved through several methods, with one common approach involving the use of starting materials that undergo cyclization reactions.
Specific technical details regarding reaction conditions (temperature, solvent, and time) are crucial for optimizing yields and purity. For instance, reactions are typically conducted under reflux conditions in polar solvents such as dimethylformamide or dimethyl sulfoxide.
The molecular structure of 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile features a pyrrolopyrimidine core with an amino group at position 4 and a bromo substituent at position 6. The carbonitrile group at position 5 contributes to its reactivity profile.
The compound can engage in various chemical reactions typical of heterocycles:
Understanding the reactivity patterns of this compound is essential for developing derivatives that may exhibit enhanced biological activity or specificity toward certain targets.
The mechanism of action for 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile primarily involves its interaction with biological targets such as kinases and other enzymes.
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several applications in scientific research:
The pyrrolo[2,3-d]pyrimidine scaffold represents a bioisostere of purine nucleobases, characterized by the replacement of N⁷ with a carbon atom. This modification yields a more electron-rich bicyclic system that enhances π-stacking interactions in biological macromolecules [2] [5]. The structural topology permits extensive functionalization at positions C⁴, C⁵, C⁶, and C⁷, enabling precise modulation of steric and electronic properties. This versatility underpins the scaffold's privileged status in targeting nucleotide-binding proteins, particularly kinases and reductases [10]. The core structure maintains planar geometry essential for intercalation into nucleic acids or insertion into enzyme active sites, while the pyrrole nitrogen (N⁷-H) provides a hydrogen-bonding motif critical for molecular recognition [9].
Halogenation at position C⁶ (bromine) significantly enhances bioactivity through multiple mechanisms: (1) Bromine's substantial atomic radius facilitates hydrophobic pocket occupancy in target enzymes; (2) It serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions; and (3) The electron-withdrawing effect modulates ring electronics, enhancing hydrogen bond acceptance at N¹ [3] [4]. Strategic functionalization includes the 4-amino group for hydrogen-bond donation and the 5-carbonitrile moiety for dipole interactions and metabolic stability. This specific substitution pattern—exemplified in 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile—creates a multidimensional pharmacophore capable of simultaneous hydrophobic, electrostatic, and hydrogen-bonding interactions [6] [8].
The discovery of naturally occurring pyrrolo[2,3-d]pyrimidine nucleosides (e.g., tubercidin) established this scaffold's therapeutic relevance. Subsequent optimization yielded derivatives with enhanced specificity:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0